molecular formula C10H14O B573551 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) CAS No. 174619-64-8

3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI)

Cat. No.: B573551
CAS No.: 174619-64-8
M. Wt: 150.221
InChI Key: WJBRZAYODUSEMK-UHFFFAOYSA-N
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Description

3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

    Cyclization Reactions: Formation of the cyclopentenone ring can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A simpler analog with similar chemical properties.

    2,3-Dimethyl-2-cyclopenten-1-one: A related compound with slight structural differences.

    5-Isopropylidene-2-cyclopenten-1-one: Another analog with a different substitution pattern.

Uniqueness

3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

174619-64-8

Molecular Formula

C10H14O

Molecular Weight

150.221

IUPAC Name

2,3-dimethyl-5-propan-2-ylidenecyclopent-3-en-1-one

InChI

InChI=1S/C10H14O/c1-6(2)9-5-7(3)8(4)10(9)11/h5,8H,1-4H3

InChI Key

WJBRZAYODUSEMK-UHFFFAOYSA-N

SMILES

CC1C(=CC(=C(C)C)C1=O)C

Synonyms

3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI)

Origin of Product

United States

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